alpha-fluoro-N-methylacetamide chemical structure
alpha-fluoro-N-methylacetamide chemical structure
An In-depth Technical Guide to the Structure and Properties of α-Fluoro-N-methylacetamide
Abstract: This technical guide provides a comprehensive examination of the chemical structure, properties, and potential applications of α-fluoro-N-methylacetamide (2-fluoro-N-methylacetamide). Due to the limited availability of direct experimental data for this specific compound, this document employs a rational, evidence-based approach, extrapolating from well-characterized analogous compounds, including fluoroacetamide, N-methylacetamide, and other N-alkyl fluoroacetamides. By synthesizing data from these related molecules, this guide offers predictive insights into the spectroscopic signatures, plausible synthetic routes, and toxicological mechanisms relevant to researchers, medicinal chemists, and drug development professionals. The inclusion of fluorine, a bioisostere of significant interest, makes understanding this molecule's fundamental properties crucial for its potential use as a chemical probe or structural motif in modern drug design.
α-Fluoro-N-methylacetamide, systematically named 2-fluoro-N-methylacetamide, is an organic compound derived from acetamide. Its structure is characterized by three key functional components: a central acetamide backbone, a single fluorine atom substituting a hydrogen on the alpha-carbon (the methyl group of acetamide), and a methyl group attached to the nitrogen atom.
The molecular formula for this compound is C₃H₆FNO, and it has a monoisotopic mass of approximately 91.043 g/mol . The presence of the highly electronegative fluorine atom at the alpha position significantly influences the electronic properties of the entire molecule, particularly the acidity of the adjacent C-H proton and the reactivity of the carbonyl group.
| Identifier | Value |
| IUPAC Name | 2-fluoro-N-methylacetamide |
| Molecular Formula | C₃H₆FNO |
| Molecular Weight | 91.08 g/mol |
| Synonyms | N-methyl-2-fluoroacetamide |
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Caption: 2D chemical structure of α-fluoro-N-methylacetamide.
Predicted Spectroscopic and Physicochemical Profile
The characterization of a novel or sparsely studied molecule relies heavily on spectroscopic analysis. Based on its constituent functional groups, we can predict the key features of its NMR, IR, and Mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.
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¹H NMR: The proton spectrum is expected to show three distinct signals.
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A doublet for the two protons on the alpha-carbon (–CH₂F), with a chemical shift significantly influenced by the adjacent fluorine and carbonyl group. A large coupling constant (²JH-F) of approximately 45-50 Hz is anticipated, splitting the signal into a doublet.
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A doublet for the three protons of the N-methyl group (–NHCH ₃). The signal will be split by the adjacent N-H proton.
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A broad signal for the amide proton (–NH –), which may exhibit further coupling to the N-methyl protons.
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¹³C NMR: The carbon spectrum is predicted to have three signals.
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The carbonyl carbon (C=O), appearing downfield (~170 ppm).
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The alpha-carbon (–C H₂F), which will appear as a doublet due to one-bond coupling with fluorine (¹JC-F), typically in the range of 160-200 Hz.
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The N-methyl carbon (–NC H₃).
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¹⁹F NMR: A single resonance is expected for the fluorine atom. This signal will be split into a triplet by the two adjacent protons on the alpha-carbon (²JF-H), providing unambiguous confirmation of the –CH₂F moiety. Studies on similar compounds show that through-space couplings can sometimes be observed, providing conformational information.[1]
Infrared (IR) Spectroscopy
IR spectroscopy provides critical information about the functional groups present. For α-fluoro-N-methylacetamide, the spectrum would be dominated by characteristic amide and C-F vibrations.
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Amide I Band: A strong absorption between 1600-1800 cm⁻¹, primarily due to the C=O stretching vibration.[2]
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Amide II Band: Located around 1550 cm⁻¹, resulting from a combination of N-H bending and C-N stretching.
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N-H Stretch: A peak in the region of 3300-3500 cm⁻¹.
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C-F Stretch: A strong, characteristic absorption band is expected in the 1000-1100 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For α-fluoro-N-methylacetamide (MW = 91.08), the electron ionization (EI) mass spectrum would likely show:
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Molecular Ion (M⁺): A peak at m/z = 91.
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Key Fragments: Common fragmentation pathways would involve the loss of the fluorine atom, cleavage of the amide bond, and other characteristic rearrangements. Predicted fragments include [M-F]⁺, [CH₂F]⁺, and [CH₃NHCO]⁺.
Plausible Synthetic Strategies
While a standardized synthesis for α-fluoro-N-methylacetamide is not widely published, logical and effective routes can be designed based on established organic chemistry principles.
Strategy 1: N-Alkylation of Fluoroacetamide
This approach is analogous to the synthesis of N-methyl-2,2,2-trifluoroacetamide from its non-methylated precursor.[3] It involves the deprotonation of the less-substituted fluoroacetamide followed by reaction with a methylating agent.
Caption: Workflow for the synthesis via N-alkylation.
Detailed Protocol:
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Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add fluoroacetamide (1.0 eq).
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Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) and cool the mixture to 0°C using an ice bath.
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Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the resulting slurry for 30 minutes at 0°C to allow for complete deprotonation.
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Alkylation: Add methyl iodide (MeI, 1.2 eq) dropwise via syringe.
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Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.
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Workup: Carefully quench the reaction by the slow addition of water. Remove the THF under reduced pressure. Dilute the residue with water and extract with dichloromethane or ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the resulting crude oil or solid by column chromatography on silica gel to yield the pure product.
Strategy 2: Amidation of a Fluoroacetic Acid Derivative
This classic method involves forming the amide bond directly. The most common approach uses an activated derivative of fluoroacetic acid (e.g., fluoroacetyl chloride) and reacts it with methylamine.
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Activation: Fluoroacetic acid is converted to fluoroacetyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
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Amidation: The highly reactive fluoroacetyl chloride is then slowly added to a solution of methylamine in a suitable solvent, often with a non-nucleophilic base present to scavenge the HCl byproduct.
This method is robust but requires careful handling of the volatile and corrosive reagents.
Mechanistic Insights and Relevance in Drug Development
Predicted Mechanism of Toxicity
The toxicity of simple fluoroaliphatic compounds is a critical consideration for any drug development program. Fluoroacetamide is a well-known metabolic poison that disrupts the citric acid cycle.[4][5] It is highly probable that α-fluoro-N-methylacetamide follows the same toxic pathway.
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Metabolic Conversion: In vivo, amidase enzymes hydrolyze the amide bond, converting α-fluoro-N-methylacetamide into fluoroacetic acid (fluoroacetate) and methylamine.[5]
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Lethal Synthesis: Fluoroacetate mimics acetate and is converted into fluoroacetyl-CoA by acetyl-CoA synthetase.
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Citric Acid Cycle Inhibition: Citrate synthase then condenses fluoroacetyl-CoA with oxaloacetate to form fluorocitrate.[5]
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Enzyme Blockade: Fluorocitrate is a potent inhibitor of aconitase, the enzyme responsible for converting citrate to isocitrate. This blockade halts the citric acid cycle, leading to a massive accumulation of citrate and a catastrophic failure of cellular energy production.[5]
Caption: Metabolic pathway illustrating the toxic action.
The Role of Fluorine in Medicinal Chemistry
The strategic incorporation of fluorine is a cornerstone of modern drug design, used to fine-tune a molecule's physicochemical and pharmacokinetic properties.[6]
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Metabolic Stability: Replacing a hydrogen atom with fluorine at a site susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life.
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Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.
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Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity.
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Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of a molecule, locking it into a more bioactive shape.
α-Fluoro-N-methylacetamide itself could serve as a valuable fragment or probe for exploring these effects in a systematic manner during lead optimization.[7]
Safety, Handling, and Disposal
Given the high probability of metabolic conversion to the extremely toxic fluoroacetate, α-fluoro-N-methylacetamide must be handled with extreme caution as a substance with high acute toxicity.[5][8]
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Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles.
-
Handling: Avoid inhalation of dust or vapors and prevent any skin contact.[9] All manipulations should be performed with care to prevent spills.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
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Eye Contact: Flush eyes with water for at least 15 minutes.
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Inhalation/Ingestion: Seek immediate medical attention.[10]
-
-
Disposal: All waste containing this compound must be treated as hazardous. Dispose of it through a licensed chemical waste disposal company in accordance with local and national regulations.[11] Do not dispose of it down the drain.
References
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Wikipedia. (n.d.). Fluoroacetamide. Retrieved from [Link]
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Ma, P., et al. (2017). Treatment of severe fluoroacetamide poisoning in patient with combined multiple organ dysfunction syndrome by evidence-based integrated Chinese and Western medicines: A case report. Medicine (Baltimore). Retrieved from [Link]
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PubMed. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]
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Wikipedia. (n.d.). N-Methylacetamide. Retrieved from [Link]
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NIST. (n.d.). N-Hydroxymethyl fluoroacetamide. Retrieved from [Link]
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PubChem. (n.d.). Fluoroacetamide. Retrieved from [Link]
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ACS Publications. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. Retrieved from [Link]
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PubChem. (n.d.). N-Methylacetamide. Retrieved from [Link]
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LookChem. (n.d.). N-Methylacetamide 79-16-3 wiki. Retrieved from [Link]
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PubMed. (2014). Chlorination of N-methylacetamide and amide-containing pharmaceuticals. Quantum-chemical study of the reaction mechanism. Retrieved from [Link]
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ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]
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MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
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Journal of the Chemical Society C. (1966). N-fluoro-compounds. Part I. Synthesis of N-fluoro-compounds by direct fluorination of aqueous substrates. Retrieved from [Link]
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ResearchGate. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved from [Link]
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Organic Syntheses. (n.d.). ORGANOFLUORINE COMPOUNDS BY RADICAL PATHWAYS: XANTHATES AS SOURCES OF FLUOROALKYL RADICALS. Retrieved from [Link]
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MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4-(TRIFLUOROMETHYL)ANDROST-4-ENE-3,17-DIONE. Retrieved from [Link]
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Wiley Online Library. (n.d.). Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc-Containing Sugars. Retrieved from [Link]
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